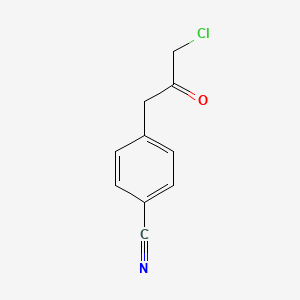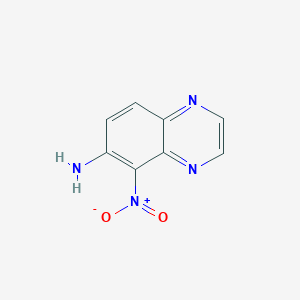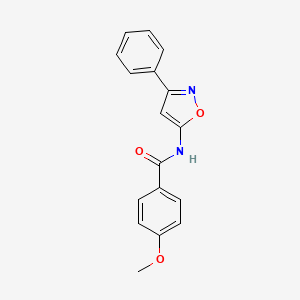
2,3,6-Trimethoxynaphthalene-1,4-dione
概要
説明
2,3,6-Trimethoxynaphthalene-1,4-dione is a derivative of naphthoquinone, characterized by the presence of three methoxy groups at positions 2, 3, and 6 on the naphthalene ring. This compound is known for its redox properties and its ability to induce intracellular superoxide anion formation, which can lead to various biological effects such as cell proliferation, apoptosis, or necrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 2,3-dimethoxynaphthalene-1,4-dione with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further methoxylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3,6-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong nucleophiles and catalysts to facilitate the replacement of methoxy groups.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives with reduced naphthoquinone structures.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
2,3,6-Trimethoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a redox-cycling agent to study electron transfer processes and redox reactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and cell proliferation.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3,6-Trimethoxynaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions. These ROS can interact with cellular components, causing oxidative stress and triggering various cellular responses, including apoptosis and necrosis . The molecular targets and pathways involved in these processes include mitochondrial pathways and the activation of caspases, which are key regulators of apoptosis.
類似化合物との比較
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but lacks the methoxy group at position 6.
1,4-Naphthoquinone: The parent compound without any methoxy substitutions.
2,6-Dimethoxynaphthalene-1,4-dione: Similar but with methoxy groups at positions 2 and 6 only.
Uniqueness
2,3,6-Trimethoxynaphthalene-1,4-dione is unique due to the presence of three methoxy groups, which enhance its redox properties and biological activity. The additional methoxy group at position 6 provides distinct chemical reactivity and potential for forming unique derivatives compared to other naphthoquinone derivatives.
特性
IUPAC Name |
2,3,6-trimethoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-7-4-5-8-9(6-7)11(15)13(18-3)12(17-2)10(8)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPODDBGOIXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546047 | |
| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62345-17-9 | |
| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















